molecular formula C10H17ClN2O3S B6339924 5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole CAS No. 1221341-14-5

5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole

Cat. No.: B6339924
CAS No.: 1221341-14-5
M. Wt: 280.77 g/mol
InChI Key: MOVKHQPIXPSSJG-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chloromethyl group, an ethoxypropyl group, and a methanesulfonyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions using reagents such as chloromethyl methyl ether or paraformaldehyde and hydrochloric acid.

    Attachment of the Ethoxypropyl Group: The ethoxypropyl group can be attached through alkylation reactions using ethoxypropyl halides in the presence of a base such as potassium carbonate.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation reactions using methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methanesulfonyl group.

    Hydrolysis: The ethoxypropyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Hydrolysis: Acidic or basic aqueous solutions can be used for hydrolysis reactions.

Major Products Formed

    Nucleophilic Substitution: Substituted imidazole derivatives with various functional groups.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Hydrolysis: Hydrolyzed products with hydroxyl groups replacing the ethoxypropyl group.

Scientific Research Applications

5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole depends on its specific application:

    Biological Activity: The compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to antimicrobial or cytotoxic effects.

    Chemical Reactivity: The presence of reactive functional groups such as the chloromethyl and methanesulfonyl groups allows the compound to participate in various chemical reactions, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-N-(3-ethoxypropyl)pentanamide
  • 5-Chloro-N-(3-ethoxypropyl)-2-hydroxybenzamide
  • (3-Ethoxypropyl)[(3,4,5-trimethoxyphenyl)methyl]amine

Comparison

  • Structural Differences : While these compounds share some structural similarities, such as the presence of ethoxypropyl groups, they differ in other functional groups and overall molecular structure.
  • Chemical Properties : The presence of different functional groups can lead to variations in chemical reactivity and physical properties.
  • Applications : Each compound may have unique applications based on its specific chemical properties and biological activities. For example, 5-(Chloromethyl)-1-(3-ethoxypropyl)-2-methanesulfonyl-1H-imidazole’s unique combination of functional groups makes it particularly versatile in organic synthesis and potential drug development.

Properties

IUPAC Name

5-(chloromethyl)-1-(3-ethoxypropyl)-2-methylsulfonylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O3S/c1-3-16-6-4-5-13-9(7-11)8-12-10(13)17(2,14)15/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVKHQPIXPSSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=CN=C1S(=O)(=O)C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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